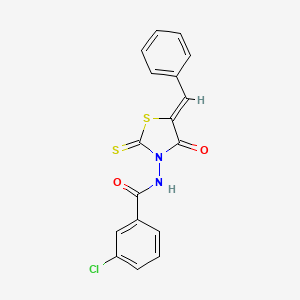

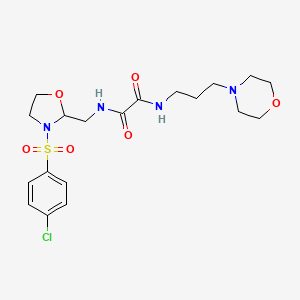

(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide” is a derivative of rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested as fluorescent probes for bioimaging and aldose reductase inhibitors . Additionally, they also exhibit antibacterial, antifungal, and anticancer activity .

Synthesis Analysis

The derivatives of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid were obtained by Knoevenagel condensation . This involves the reaction of the appropriate aldehyde with rhodanine-3-acetic acid . The reaction yielded good results, ranging from 54% to 71% .Molecular Structure Analysis

The molecular structure of these compounds is influenced by the heterocyclic substituent . A slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Knoevenagel condensation . This reaction involves the appropriate aldehyde and rhodanine-3-acetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the heterocyclic substituent . They demonstrated high thermal stability above 240 °C . The absorption and emission maxima in polar and non-polar solvents were determined .Scientific Research Applications

Crystal Structure and Computational Studies

The study of the crystal structure and computational analysis of thiazolidin-4-one derivatives, such as (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, reveals significant insights into their geometric parameters and intermolecular interactions. X-ray diffraction, NMR spectroscopy, and DFT calculations provide a comprehensive understanding of the molecule's non-planar structure, showcasing intra- and intermolecular contacts, which could influence its reactivity and binding properties in potential applications (Khelloul et al., 2016).

Antimicrobial Screening

The antimicrobial activity of thiazolidinone derivatives, including compounds similar to the (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide, has been assessed in vitro against various bacterial and fungal species. These studies demonstrate the potential of such compounds as templates for developing new antimicrobial agents, with some showing comparable efficacy to standard drugs (Patel & Shaikh, 2010).

Anticonvulsant and Sedative-Hypnotic Activity

Research into 4-thiazolidinone derivatives has identified their considerable anticonvulsant activity and sedative-hypnotic effects without impairing learning and memory, suggesting their potential as therapeutic agents for epilepsy and related disorders. Their mechanism of action appears to involve benzodiazepine receptors, highlighting a new avenue for the development of benzodiazepine receptor agonists (Faizi et al., 2017).

Anticancer Activity

Novel 4-thiazolidinone compounds containing a benzothiazole moiety have shown anticancer activity in vitro against various cancer cell lines, including leukemia, melanoma, and lung cancers. This research suggests the potential of such compounds in cancer therapy, with some derivatives demonstrating significant inhibitory effects on tumor cell proliferation (Havrylyuk et al., 2010).

Anti-inflammatory and Analgesic Properties

The synthesis and biological evaluation of new substituted benzoxazepine and benzothiazepine compounds have indicated their potential as antipsychotic and anticonvulsant agents. This research contributes to the development of new therapeutic agents for managing psychiatric disorders and epilepsy, showcasing the versatile biological activities of thiazolidinone derivatives (Kaur et al., 2012).

properties

IUPAC Name |

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O2S2/c18-13-8-4-7-12(10-13)15(21)19-20-16(22)14(24-17(20)23)9-11-5-2-1-3-6-11/h1-10H,(H,19,21)/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPIVZJTIZMZHL-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)

![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B2517843.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)

![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)